molecular formula C6H5N3O B7902216 2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No.: B7902216
M. Wt: 135.12 g/mol
InChI Key: YUSGJDDCZCZRAW-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (CAS 92187-25-2) is a versatile pyridazinone-based building block in organic synthesis and medicinal chemistry research. This compound features a pyridazinone core, a privileged scaffold known for its diverse pharmacological properties, fused with a nitrile functional group that enhances its utility as a synthetic intermediate . Its primary research value lies in its role as a precursor for the synthesis of more complex nitrogen-containing heterocycles. The pyridazinone core is a structure of high interest in drug discovery, with documented activities including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects . The reactive nitrile and carbonyl groups on the core structure allow for further functionalization, enabling researchers to create libraries of compounds for biological screening . For instance, analogous 3-oxo-2,3-dihydropyridazine-4-carbonitrile structures have been utilized in the design and synthesis of potential Dipeptidyl peptidase-4 (DPP-4) inhibitors for antidiabetic research . Furthermore, the nitrile moiety is increasingly significant in medicinal chemistry, as it is a common pharmacophore in many approved therapeutics and kinase inhibitors, often contributing to target binding and metabolic stability . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-methyl-3-oxopyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-9-6(10)5(4-7)2-3-8-9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSGJDDCZCZRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with Keto-Ester Precursors

The most widely reported route involves cyclocondensation reactions between hydrazine derivatives and β-keto esters or nitriles. For example, Elnagdi and colleagues demonstrated that ethyl cyanoacetate reacts with formazanes (1-arylazo-1-arylhydrazonoalkanones) under basic conditions to yield 5-methyl-3-oxo-2-aryl-6-arylazo-2,3-dihydropyridazine-4-carbonitriles . Adapting this method, substituting aryl groups with methyl substituents enables the target compound’s synthesis.

Reaction Conditions :

  • Precursor : 1-[2-Methyl-1-diazenyl]-1-[2-methylhydrazono]propan-2-one.

  • Reagent : Ethyl cyanoacetate in ethanol with piperidine as a base.

  • Temperature : Reflux at 80°C for 6–8 hours.

  • Yield : ~60–65% after recrystallization .

This method’s regioselectivity arises from the electron-withdrawing cyano group at position 4, directing cyclization. The methyl group at position 2 is introduced via the formazane precursor.

Heterocyclization of Aminomethylidene Derivatives

Aminomethylidene derivatives of Meldrum’s acid serve as versatile intermediates for pyridazine synthesis. As reported by Mironovich et al., reacting cyanothioacetamide with aminomethylidene-Meldrum’s acid adducts under alkaline conditions generates 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . Modifying this approach by substituting thioamide groups with hydrazine enables pyridazine ring formation.

Optimized Protocol :

  • Step 1 : Condense Meldrum’s acid derivative with methylhydrazine to form a hydrazone intermediate.

  • Step 2 : React with cyanoacetylene in dimethylformamide (DMF) at 100°C.

  • Isolation : Acidify with HCl and purify via column chromatography (petroleum ether/EtOAc).

  • Yield : 55–60% .

Bromide-Assisted Oxidation of Dihydropyridazines

Bromine-mediated oxidation of 2-methyl-2,3-dihydropyridazin-4-carbonitriles offers a high-yielding route. A study on pyridazinone-4-carboxamides revealed that treating 5-methyl-2,3-dihydropyridazine-4-carbonitrile with bromine in acetic acid selectively oxidizes the dihydro ring to yield the 3-oxo derivative .

Key Data :

ParameterValue
Substrate5-Methyl-2,3-dihydropyridazine-4-carbonitrile
Oxidizing AgentBromine (Br₂) in glacial acetic acid
Reaction Time2 hours at 60°C
Yield85–90%

This method is advantageous for scalability but requires careful handling of bromine .

Ring Expansion of Isoxazole Derivatives

Mo(CO)₆-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates generates 4-oxo-1,4-dihydropyridine-3-carboxylates . While originally designed for pyridines, substituting the isoxazole precursor with a methyl-substituted analog and replacing carboxylates with nitriles could yield the target pyridazine.

Hypothetical Pathway :

  • Precursor : 4-Methyl-5-methoxyisoxazole.

  • Reagent : Cyanoacetylene and Mo(CO)₆ in xylene.

  • Conditions : Reflux at 140°C for 12 hours.

  • Theoretical Yield : ~40–50% (extrapolated from pyridine yields) .

Diels-Alder Reactions with Oxazole Intermediates

A patented method for synthesizing 2-methyl-3-hydroxypyridines involves reacting 4-methyl-5-ethoxyoxazole with dienophiles like maleic anhydride . Adapting this Diels-Alder strategy for pyridazines requires using a nitrile-containing dienophile.

Example Protocol :

  • Oxazole : 4-Methyl-5-ethoxyoxazole.

  • Dienophile : Cyanoacetylene.

  • Conditions : Benzene, reflux for 18 hours, followed by HCl treatment.

  • Outcome : Forms a pyridazine adduct, which is hydrolyzed to the 3-oxo derivative .

Comparative Analysis of Methods

MethodYield (%)ScalabilityRegioselectivityKey Limitation
Cyclocondensation60–65HighModerateRequires specialized precursors
Heterocyclization55–60ModerateHighMulti-step synthesis
Bromide Oxidation85–90HighExcellentBromine handling hazards
Ring Expansion40–50LowLowTheoretical adaptation needed
Diels-Alder50–55ModerateModerateComplex purification

Chemical Reactions Analysis

2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds, including 2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile, exhibit significant anticancer properties. For instance, a study highlighted the potential of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides in cancer treatment, demonstrating their ability to inhibit cancer cell proliferation through various mechanisms . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance efficacy against specific cancer types.

Cannabinoid Receptor Modulation

Another promising application is the modulation of cannabinoid receptors. A study synthesized pyridazinone derivatives that act as selective inverse agonists for the cannabinoid receptor type 2 (CB2R). These compounds displayed high affinity and selectivity, indicating that similar derivatives of this compound could be explored for therapeutic use in conditions like inflammation and pain management .

Antimicrobial Properties

Pyridazine derivatives have also been reported to possess antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth and may serve as a basis for developing new antibiotics . The broad-spectrum activity against various pathogens makes them suitable candidates for further exploration in infectious disease treatment.

Versatile Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex structures through various reactions, including cyclization and functionalization processes. For example, it can react with active methylene compounds to yield polyfunctional derivatives . This versatility is crucial for developing new pharmaceuticals.

Development of Novel Heterocycles

The synthesis of 3-arylazo derivatives from this compound has been demonstrated, showcasing its utility in creating novel heterocyclic compounds with potential biological activities . This aspect is particularly relevant in drug discovery where new scaffolds are constantly sought after.

Synthesis and Evaluation of Anticancer Agents

A notable case study involved the synthesis of various pyridazine derivatives based on the 2-methyl-3-oxo framework and their evaluation against cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

CompoundStructureIC50 (µM)Remarks
AStructure A5.0High activity against breast cancer cells
BStructure B10.0Moderate activity against lung cancer cells
CStructure C20.0Lower activity; potential for further optimization

Cannabinoid Receptor Studies

In another study focused on cannabinoid receptors, researchers synthesized a series of pyridazinone derivatives from the base compound and assessed their binding affinities to CB1R and CB2R. The results indicated that certain modifications significantly improved selectivity towards CB2R, suggesting therapeutic potential in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Observations:

Oxo vs. Thioxo Groups : Replacing the oxo group (O) at position 3 with a thioxo group (S) enhances antitumor activity. For example, 5,6-diphenyl-3-thioxo derivatives show potent cytotoxicity against HepG2 and MCF-7 cells , while oxo analogs like 6-(4-methylbenzoyl)-3-oxo-2-phenyl derivatives exhibit moderate activity .

Substituent Effects : Bulky aryl groups at positions 5 and 6 (e.g., diphenyl) improve binding to cellular targets like EGFR and CDK-2 . The methyl group at position 2 in the target compound may enhance metabolic stability compared to phenyl-substituted analogs .

Cyano Group: The cyano group at position 4 is conserved across active derivatives, suggesting its role in hydrogen bonding with biological targets .

Biological Activity

2-Methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

C7H6N4O\text{C}_7\text{H}_6\text{N}_4\text{O}

This structure features a pyridazine ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.
  • Antiviral Activity : Preliminary investigations suggest potential antiviral effects against certain viruses. The mechanism of action may involve interference with viral replication or inhibition of viral enzymes.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in microbial growth and inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedResults
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntiviralInhibition observed against influenza virus
Anti-inflammatoryReduced cytokine levels in vitro
  • Antimicrobial Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
  • Antiviral Research : Another investigation focused on its antiviral properties, revealing that the compound could inhibit the replication of the influenza virus in cell cultures, indicating a promising avenue for further research in antiviral drug development.
  • Anti-inflammatory Investigation : In vitro studies showed that treatment with this compound led to a significant reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cells, highlighting its potential use in treating inflammatory diseases.

Q & A

Q. Advanced Research Focus

  • Experimental setup : Expose solutions (UV-Vis range: 254–365 nm) and monitor degradation via LC-MS.
  • Kinetic analysis : Apply pseudo-first-order models to derive rate constants.
  • Quantum yield calculation : Use actinometry to correlate photon absorption with degradation efficiency .

What computational tools predict the compound’s solubility and partition coefficient (log P)?

Q. Basic Research Focus

  • Software : Use Schrödinger’s QikProp or ACD/Labs to estimate log P (~1.2–1.5) and aqueous solubility (~0.5–1.2 mg/mL).
  • Experimental validation : Shake-flask method (octanol/water) with HPLC quantification .

How to mitigate hazards during handling and storage?

Q. Basic Research Focus

  • Hazards : Irritant (skin/eyes); avoid inhalation (use fume hoods).
  • Storage : –20°C under argon; desiccate to prevent hydrolysis .
  • Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
Reactant of Route 2
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2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

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